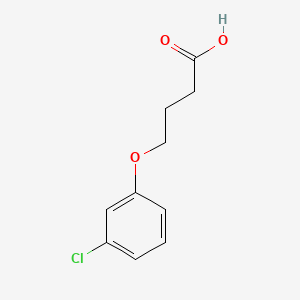

4-(3-Chlorophenoxy)butanoic acid

Description

4-(3-Chlorophenoxy)butanoic acid is a chlorinated phenoxybutanoic acid derivative. Structurally, it consists of a butanoic acid chain linked to a 3-chlorophenoxy group. This compound belongs to the synthetic auxin herbicide family, which mimics plant hormones to disrupt growth in broadleaf weeds .

Properties

IUPAC Name |

4-(3-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQCSGKAOBSSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198592 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-51-2 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butyric acid derivatives. One common method is the esterification of 3-chlorophenol with butyric acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of 4-(3-Chlorophenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Herbicidal Applications

1. Weed Control

MCPB is primarily registered for use in agricultural settings, particularly on pea crops. It is effective for the post-emergence control of various broadleaf weeds such as:

- Canadian thistle

- Buttercup

- Mustard

- Purslane

- Ragweed

- Common lambsquarters

- Pigweed

- Smartweed

- Sowthistle

- Morning glory

The compound operates by inhibiting specific plant growth processes, making it a valuable tool for farmers seeking to manage weed populations without harming the crop itself .

2. Application Guidelines

In the United States, the maximum residue limit for MCPB on peas is set at 0.1 parts per million , ensuring that the herbicide's application does not exceed safety thresholds for human consumption .

Toxicological Studies

1. Acute and Chronic Toxicity

Research indicates that MCPB exhibits low to moderate acute toxicity, with primary concerns related to kidney and liver effects. Long-term exposure studies have shown potential risks of hepatotoxicity and nephrotoxicity at elevated doses .

2. Developmental and Reproductive Toxicity

Studies have demonstrated developmental toxicity in animal models, including decreased crown-rump lengths and increased intrauterine death at high doses. However, no significant reproductive effects were observed in multi-generational studies .

Synthesis of Derivatives

MCPB serves as a precursor for synthesizing various derivatives with potential biological activities. For instance:

1. Synthesis of Novel Compounds

Research has explored the synthesis of compounds such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid through reactions involving MCPB. These derivatives are investigated for their biological activities and potential therapeutic applications .

2. Structural Modifications

The chemical structure of MCPB allows for modifications that can enhance its herbicidal properties or introduce new functionalities. For example, derivatives with additional functional groups can be synthesized to explore their efficacy against different weed species or their safety profiles .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Toxicity Assessment | Rats exposed to high doses exhibited liver and kidney damage | Highlights the need for careful monitoring of residue levels in crops |

| Developmental Study | Observed decreased fetal growth at high exposure levels | Raises concerns about safety in agricultural practices |

| Synthesis Research | Novel derivatives showed enhanced biological activity | Potential for developing new herbicides or pharmaceuticals |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The herbicidal activity and physicochemical properties of phenoxybutanoic acids are highly influenced by the position and number of substituents on the aromatic ring. Key analogs include:

Key Observations :

- Chlorine Position : The 3-chloro substitution in the target compound may confer selectivity differences compared to 2,4-dichloro (2,4-DB) or 4-chloro (MCPB) analogs. For example, 2,4-DB’s dual chlorine substitution enhances herbicidal potency against resistant weeds .

- Methyl vs. Methoxy Groups : MCPB’s 2-methyl group improves stability in soil, extending its residual activity compared to purely chlorinated analogs .

- Torsional Effects: The carboxyl group’s orientation relative to the aromatic ring varies. For instance, 4-(4-chlorophenoxy)butanoic acid exhibits a HO—C(O)—CH₂—CH₂ torsion angle of 161.6°, while 4-(2,4-dichlorophenoxy)butanoic acid shows 170.1°, impacting molecular planarity and receptor binding .

Physicochemical Properties

- Melting Points: Chlorinated analogs generally exhibit higher melting points than methoxy-substituted derivatives.

- Solubility: Methoxy groups (e.g., 4-(3-methoxyphenoxy)butanoic acid) increase hydrophilicity compared to chlorinated analogs, affecting formulation and uptake efficiency .

Herbicidal Efficacy

- Application Rates: 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) requires lower application rates (1/10th of 2,4-D) for effective weed control, whereas 4-(3-Chlorophenoxy)butanoic acid’s efficacy remains less documented .

Research and Development Trends

- Synthetic Routes: Ethyl esters of 4-(3-chlorophenoxy)butanoic acid (e.g., ethyl 4-(3-chlorophenoxy)butyrate) are intermediates in herbicide synthesis, highlighting the importance of esterification/acid hydrolysis steps .

- Structural Modifications: Derivatives like 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid explore hybrid functionalities for enhanced bioactivity or reduced environmental persistence .

Biological Activity

4-(3-Chlorophenoxy)butanoic acid is a compound that belongs to the class of phenoxyalkanoic acids, which are widely studied for their biological activities, particularly in herbicidal applications. This compound is structurally similar to other chlorophenoxy acids, which have demonstrated various biological effects, including herbicidal, antimicrobial, and potential antitumor activities.

Chemical Structure and Properties

The chemical formula for 4-(3-Chlorophenoxy)butanoic acid is C10H11ClO3. Its structure includes a chlorophenyl group attached to a butanoic acid moiety, which is essential for its biological activity.

Herbicidal Activity

4-(3-Chlorophenoxy)butanoic acid exhibits significant herbicidal properties. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Research has shown that it effectively inhibits the growth of various weed species, making it a valuable compound in agricultural practices.

Antimicrobial Activity

Studies have indicated that compounds within the phenoxyalkanoic acid class, including 4-(3-Chlorophenoxy)butanoic acid, possess antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| 4-(3-Chlorophenoxy)butanoic acid | Moderate | High |

Antitumor Activity

Recent investigations into the antitumor potential of 4-(3-Chlorophenoxy)butanoic acid have yielded promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was noted that derivatives exhibited cytotoxicity against leukemia cells with a CC50 value indicating potency in the low micromolar range .

The biological activity of 4-(3-Chlorophenoxy)butanoic acid is primarily attributed to its interaction with specific biochemical pathways in target organisms:

- Herbicidal Mechanism : The compound mimics auxins, disrupting normal plant growth regulation.

- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Antitumor Mechanism : The precise mechanism remains under investigation but may involve induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Herbicidal Efficacy : A study examined the effectiveness of 4-(3-Chlorophenoxy)butanoic acid against various weed species. Results indicated that application rates significantly influenced efficacy, with higher concentrations leading to increased mortality rates among target weeds .

- Microbial Degradation : Research highlighted the ability of certain bacterial strains to degrade phenoxyalkanoic acids, including 4-(3-Chlorophenoxy)butanoic acid. This degradation pathway involved the breakdown of the chlorophenyl group and subsequent mineralization .

- Antitumor Screening : A screening assay conducted on several derivatives of phenoxy acids revealed that 4-(3-Chlorophenoxy)butanoic acid exhibited notable cytotoxic effects on human leukemia cell lines, suggesting potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.